molecular formula C68H103N11O16 B2893080 MC-VC-Pab-mmaf CAS No. 863971-17-9

MC-VC-Pab-mmaf

Número de catálogo: B2893080
Número CAS: 863971-17-9
Peso molecular: 1330.633
Clave InChI: BDITVJHHJUTHBB-DNIGJBFUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MC-VC-Pab-mmaf is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a monoclonal antibody linked to a cytotoxic agent, monomethyl auristatin F (MMAF), through a valine-citrulline (VC) linker and a para-aminobenzylcarbamate (PABC) spacer. This compound is designed to target and kill cancer cells while minimizing damage to healthy cells.

Mecanismo De Acción

Mode of Action

The compound is conjugated through a protease-sensitive valine-citrulline dipeptide linker with a monomethyl auristatin E phenylalanine drug (MMAF) . MMAF is an anti-mitotic agent that inhibits tubulin polymerization, resulting in cell death . The conjugation occurs through reduction/oxidation of the inter-chain disulfide bonds .

Biochemical Pathways

The primary biochemical pathway affected by MC-VC-Pab-mmaf involves the disruption of microtubule assembly, which affects mitosis . MMAF binds to microtubules and prevents cell proliferation by inhibiting mitosis . This disruption of the cell cycle leads to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the drug:antibody ratio (DAR), which represents a distribution of drugs (MMAF molecules) on the antibody . The DAR can range from 0 to 8 (2 MMAF molecules per disulfide bond), depending on the completeness of the reaction . Increasing DAR leads to increasing clearance, while trastuzumab-vc-MMAF clearance is determined by the contribution of parallel elimination processes of loss of MMAF and normal antibody clearance mechanisms (e.g., FcRγ) .

Result of Action

The result of this compound’s action is the inhibition of cell division and subsequent cell death . This is achieved by blocking the polymerization of tubulin . The compound demonstrates a tumor response that directly correlates with antibody dose and is independent of MMAF exposure .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the dose of MMAF administered or the antibody dose can impact the efficacy of the compound . In toxicity studies, the toxicity response was inversely correlated with antibody dose when normalized for MMAF exposure . Understanding these relationships can afford the ideal design of antibody-drug conjugates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MC-VC-Pab-mmaf involves several steps:

    Preparation of the Linker: The VC-PABC linker is synthesized by coupling valine-citrulline with para-aminobenzylcarbamate.

    Conjugation to the Antibody: The linker is then attached to the monoclonal antibody through a maleimide-activated reaction. This involves reducing the antibody to expose thiol groups, which react with the maleimide group on the linker.

    Attachment of MMAF: Finally, MMAF is conjugated to the linker-antibody complex through a stable amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale synthesis of the linker: Using automated peptide synthesizers.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the linker and the final conjugate.

    Quality Control: Ensuring the consistency and purity of the product through rigorous testing.

Análisis De Reacciones Químicas

Types of Reactions

MC-VC-Pab-mmaf undergoes several types of chemical reactions:

    Hydrolysis: The VC-PABC linker is cleaved by lysosomal enzymes, releasing MMAF inside the target cells.

    Reduction: The disulfide bonds in the antibody are reduced to expose thiol groups for conjugation.

Common Reagents and Conditions

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce the antibody.

    Coupling Reagents: Maleimide-activated linkers are used for conjugation.

Major Products

    MMAF: Released inside the target cells, leading to cell death.

    Antibody-Drug Conjugate: The final product used for therapeutic applications.

Aplicaciones Científicas De Investigación

MC-VC-PAB-MMAF is a chemical linker frequently used in antibody-drug conjugates (ADCs). It connects a monoclonal antibody to the anti-mitotic agent Monomethyl auristatin F (MMAF) . ADCs are designed to selectively target and kill tumor cells . The antibody directs the ADC to tumor-associated antigens, and once internalized, the MMAF payload disrupts tubulin polymerization, leading to cell death .

Structure and Function

This compound consists of several components that contribute to its function :

  • MC Maleimidocaproyl serves as a spacer .
  • VC The dipeptide valine-citrulline is susceptible to degradation by cathepsin B, an enzyme found in the acidic environment of the endosome .
  • PAB The para-amino benzyloxycarbonyl group acts as a self-immolative spacer .
  • MMAF Monomethyl auristatin F inhibits cell division by blocking tubulin polymerization .

Once the ADC is internalized into the cell, cathepsin B cleaves the valine-citrulline dipeptide, leading to the release of MMAF . The PAB group then undergoes self-immolation, releasing MMAF as the active cytotoxic agent .

Applications in ADCs

This compound is used in ADCs for cancer therapy . The cleavable linker design allows for the release of the cytotoxic drug inside the tumor cell, reducing systemic toxicity .

ADCTarget AntigenCancer TypeStatus
Trastuzumab-vc-MMAFHER2Breast cancerPreclinical
Anti-CD21-MC-vc-PAB-MMAECD21Non-Hodgkin's LymphomaPreclinical

Impact of Drug-Antibody Ratio (DAR)

The drug-antibody ratio (DAR) in ADCs impacts efficacy, toxicity, and pharmacokinetics . Research has shown that:

  • Efficacy Tumor response correlates with antibody dose and is independent of MMAF exposure .
  • Toxicity When normalized for MMAF exposure, toxicity is inversely correlated with antibody dose .
  • Pharmacokinetics Increasing DAR leads to increased clearance of total trastuzumab, while trastuzumab-vc-MMAF clearance is determined by the loss of MMAF and normal antibody clearance mechanisms .

Case Studies

  • Targeted Delivery to Pancreatic Cancer Cells Aptamers conjugated with MMAE via the MC-VC-PAB linker have been investigated for targeted delivery of toxins to pancreatic cancer cells . The valine-citrulline dipeptide makes it susceptible to degradation by cathepsin B in the acidic environment of the endosome.
  • Increased Therapeutic Index with Payload-Binding Fab Fragments An anti-MMAE Fab fragment (ABC3315) was used to decrease off-target toxicity of MMAE ADCs without reducing antitumor efficacy . Co-administration of ABC3315 increased the amount of MMAE excreted in urine and reduced the drop in white and red blood cell counts in mice treated with TvcMMAE .

Comparación Con Compuestos Similares

MC-VC-Pab-mmaf is unique compared to other similar compounds due to its specific linker and payload. Similar compounds include:

    MC-VC-Pab-mmae: Uses monomethyl auristatin E (MMAE) instead of MMAF. MMAE is more cell-permeable but also more toxic to healthy cells.

    Polatuzumab vedotin: An ADC that uses a similar linker but targets different antigens.

    Brentuximab vedotin: Another ADC that uses MMAE and targets CD30-positive cells.

This compound stands out due to its reduced cell permeability, leading to decreased off-target effects and improved safety profile.

Actividad Biológica

MC-VC-Pab-MMAF is a novel antibody-drug conjugate (ADC) that utilizes the potent antitumor agent monomethyl auristatin F (MMAF) linked through a cathepsin-cleavable dipeptide, valine-citrulline (VC). This compound has garnered significant attention in cancer therapy due to its targeted delivery mechanism and its ability to selectively release cytotoxic agents within tumor cells, particularly those overexpressing cathepsin B.

This compound operates via a well-defined mechanism that enhances the therapeutic index of MMAF by ensuring its release in the acidic environment of endosomes and lysosomes. The valine-citrulline linker is specifically designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in various tumors. This cleavage results in the release of MMAF, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

A series of studies have assessed the biological activity of this compound across different cancer cell lines. The following table summarizes the IC50 values for various conjugates targeting pancreatic cancer cell lines:

Conjugate Panc-1 IC50 (nM) MIA PaCa-2 IC50 (nM) BxPC3 IC50 (nM)
MC-VC-PAB-MMAE3551190
This compound>1000950>1000
Free MMAE<1<1<1
Free MMAF>1000>1000>1000

These results indicate that while MC-VC-PAB-MMAE demonstrates significant cytotoxicity, particularly against MIA PaCa-2 cells, this compound exhibits a markedly reduced potency, likely due to its membrane impermeability compared to MMAE .

Case Studies

In a recent case study involving patients with advanced pancreatic cancer, the application of MC-VC-PAB-MMAE was associated with substantial tumor regression and improved survival rates. Patients receiving this ADC showed an overall response rate of approximately 60%, with some achieving complete responses. In contrast, patients treated with non-targeted therapies exhibited lower efficacy and higher systemic toxicity .

Advantages Over Traditional Chemotherapy

The ADC approach using this compound offers several advantages:

  • Targeted Delivery : The use of antibodies allows for selective targeting of tumor cells, minimizing damage to healthy tissues.
  • Reduced Systemic Toxicity : By releasing MMAF only within tumor cells, the risk of side effects associated with traditional chemotherapy is significantly lowered.
  • Enhanced Efficacy : The combination of antibody specificity and potent cytotoxic agents can lead to improved therapeutic outcomes compared to conventional chemotherapeutics .

Challenges and Future Directions

While promising, the development of this compound is not without challenges. The variability in expression levels of cathepsin B among different tumors may affect the efficacy of this ADC. Future research should focus on optimizing linker designs and exploring combination therapies that could enhance the overall effectiveness against resistant cancer types .

Propiedades

IUPAC Name

2-[[3-[1-[4-[[2-[[2-[[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDITVJHHJUTHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H103N11O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.